![molecular formula C13H21N3 B1414704 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline CAS No. 1018294-23-9](/img/structure/B1414704.png)
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
Overview
Description
“3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C13H21N3 . It is also known as “3-(2-(4-methylpiperazin-1-yl)ethyl)aniline” and has a molecular weight of 191.27 . The IUPAC name for this compound is 3-(2-(4-methylpiperazin-1-yl)ethyl)aniline .
Synthesis Analysis
The synthesis of compounds containing an N-methylpiperazine fragment, such as “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline”, can be achieved by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” can be represented by the SMILES stringCN1CCN(CC1)c2cccc(N)c2
. The InChI code for this compound is 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” include a molecular weight of 191.27 and a predicted boiling point of 353.8°C at 760 mmHg . The compound is predicted to have a density of 1.0 g/cm3 .Scientific Research Applications
Synthesis and Characterization:
- A study demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles, resulting in tertiary aniline derivatives containing the piperazine motif, which has relevance to 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline (Gyoungwook Min, J. Seo, H. Ko, 2018).
- Another research focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, exploring various anilines and their analogues (D. Boschelli et al., 2001).
Biological and Medicinal Applications:
- A study on novel 2,5 substituted-1,3,4 oxadiazole derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, revealed their potential antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, S. Gnanavel, 2016).
Corrosion Inhibition:
- Research on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline showed its efficiency as a corrosion inhibitor for mild steel in acidic solutions, highlighting the significance of aniline derivatives in industrial applications (D. Daoud et al., 2014).
Spectroscopic and Theoretical Investigations:
- A study involving 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline focused on its crystal structure and spectroscopic properties, contributing to our understanding of aniline derivatives in material sciences (Ümit Ceylan et al., 2016).
Antimicrobial Activities:
- The synthesis of eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and their evaluation for antimicrobial activities highlighted the potential of such aniline derivatives in pharmaceuticals (Meltem Yolal et al., 2012).
Catalysis:
- Research on ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols offered insights into the use of aniline derivatives in synthetic chemistry (R.A.T.M. Abbenhuis, J. Boersma, G. Koten, 1998).
Antioxidant Activities:
- Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives revealed their DNA-binding properties and antioxidant activities, indicating their potential in biochemistry and pharmacology (Huilu Wu et al., 2014).
Safety and Hazards
When handling “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented. The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDRFCAGJUZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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